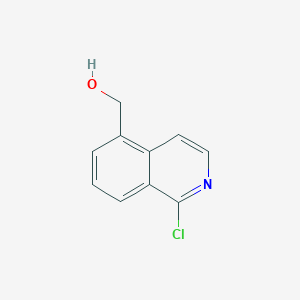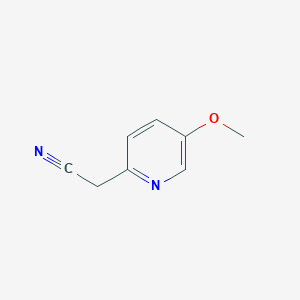
3-(Iodomethyl)oxetane
Overview
Description
3-(Iodomethyl)oxetane is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. Oxetanes, such as 3-(Iodomethyl)oxetane, are known for their reactivity and can serve as intermediates for the synthesis of a variety of derivatives with different functional groups .
Synthesis Analysis
The synthesis of 3-(Iodomethyl)oxetane is not directly described in the provided papers, but related compounds have been synthesized through various methods. For instance, 3,3-bis(nitromethyl)oxetane was prepared using the Victor Meyer reaction from 3,3-bis(iodomethyl)oxetane . This suggests that 3-(Iodomethyl)oxetane could be synthesized through halogenation reactions or other suitable synthetic routes. Additionally, the synthesis of various disubstituted oxetanes has been described, indicating that the synthetic pathways for these compounds are general and could be adapted for the synthesis of 3-(Iodomethyl)oxetane .
Molecular Structure Analysis
While the molecular structure of 3-(Iodomethyl)oxetane is not explicitly discussed, the structure of related oxetane compounds has been investigated. For example, the molecular structure of 3,3-bisazidomethyloxetane was determined by electron diffraction, providing insights into the bond distances and angles that could be relevant for understanding the structure of 3-(Iodomethyl)oxetane .
Chemical Reactions Analysis
The reactivity of oxetane rings makes them suitable for various chemical reactions. The copolymerization of oxetane with 3,3-dimethyloxetane has been studied, revealing the reactivity parameters and microstructure of the resulting copolymers . This indicates that 3-(Iodomethyl)oxetane could potentially undergo similar copolymerization reactions. Additionally, the synthesis of 3,3-disubstituted oxetanes has been achieved, which could involve the transformation of 3-(Iodomethyl)oxetane into more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetane derivatives are of significant interest. For example, the synthesis and properties of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] have been explored, providing data on viscosity, glass transition, and decomposition temperatures, as well as surface properties . Although these properties are not directly related to 3-(Iodomethyl)oxetane, they provide a context for understanding the behavior of oxetane derivatives. The evaluation of oxetan-3-ol and its derivatives as bioisosteres also highlights the importance of oxetane's physicochemical properties in medicinal chemistry .
Scientific Research Applications
Oxetane Chemistry in Drug Discovery
Oxetanes, such as 3-(Iodomethyl)oxetane, are increasingly recognized for their unique properties in drug discovery. They have been shown to be bioisosteres for the geminal dimethyl group and the carbonyl group. This characteristic allows for diverse structural modifications in drug molecules, improving properties like solubility and metabolic stability. For instance, Hamzik and Brubaker (2010) described a method to access diverse 3-aminooxetanes, highlighting the utility of oxetanes in medicinal chemistry (Hamzik & Brubaker, 2010). Similarly, Wuitschik et al. (2010) noted that replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly improve a drug's aqueous solubility and metabolic stability (Wuitschik et al., 2010).
Synthesis and Reactivity
Oxetanes are versatile building blocks in synthetic chemistry. Guo et al. (2016) developed a one-pot reaction strategy for the coupling of oxetanes with carbon dioxide and amines, producing functionalized carbamates. This methodology is particularly relevant for synthesizing pharmaceutically relevant carbamates (Guo et al., 2016). Additionally, Ye, He, and Zhang (2010) presented a general method for synthesizing various oxetan-3-ones, a substrate valuable in drug discovery (Ye, He, & Zhang, 2010).
Protein Modification
Oxetanes have also found application in protein modification. Boutureira et al. (2017) demonstrated a simple method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine. This advancement opens avenues for identifying novel drug candidates with improved properties (Boutureira et al., 2017).
Polymer Synthesis
In the field of polymer synthesis, oxetane derivatives have been usedto create a variety of polyether glycols and other polymers. Bellinghiere et al. (2015) discussed the role of C(3)-substituted oxetanes in delivering polyether glycols with pendant substituents, highlighting their significance in polymer synthesis and pharmaceutical applications (Bellinghiere et al., 2015). Moreover, Darensbourg, Moncada, and Wei (2011) reported on the coupling reactions of several oxetane derivatives with carbon dioxide, showcasing their utility in producing aliphatic polycarbonates (Darensbourg, Moncada, & Wei, 2011).
Energetic Materials
The application of oxetanes extends into the development of energetic materials. Born et al. (2021) synthesized 3,3-dinitratooxetane, a solid-state oxidizer with high oxygen content, demonstrating the potential of oxetane derivatives in creating novel monomers and polymers for energetic applications (Born et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(iodomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHNOLTTATVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614110 | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)oxetane | |
CAS RN |
1003013-77-1 | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)





![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)


